Cas no 52358-73-3 (1,3-dibromoNaphthalene)
1,3-dibromoNaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dibromoNaphthalene
- BS-50225
- AKOS024438759
- E73965
- SCHEMBL3103031
- Naphthalene, 1,3-dibromo-
- DA-30282
- WLZ3315
- CS-0377628
- 52358-73-3
- DTXSID60472507
- MFCD18411509
- FD152657
-
- Inchi: 1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
- InChI Key: FXXDEDLMJFARFD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C2C=CC=CC2=1)Br
Computed Properties
- Exact Mass: 285.88158g/mol
- Monoisotopic Mass: 283.88363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.8199 (estimate)
- Melting Point: 62.8°C
- Boiling Point: 288.1°C (rough estimate)
- Refractive Index: 1.6000 (estimate)
1,3-dibromoNaphthalene Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A219000145-250mg |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 250mg |
$720.80 | 2023-09-01 | |
| Alichem | A219000145-500mg |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 500mg |
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| Alichem | A219000145-1g |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 1g |
$1819.80 | 2023-09-01 | |
| TRC | D270500-50mg |
1,3-Dibromonaphthalene |
52358-73-3 | 50mg |
$ 180.00 | 2022-06-05 | ||
| TRC | D270500-100mg |
1,3-Dibromonaphthalene |
52358-73-3 | 100mg |
$ 295.00 | 2022-06-05 | ||
| TRC | D270500-250mg |
1,3-Dibromonaphthalene |
52358-73-3 | 250mg |
$ 585.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1076711-5g |
1,3-Dibromonaphthalene |
52358-73-3 | 95% | 5g |
$245 | 2022-10-23 | |
| eNovation Chemicals LLC | Y1338897-5g |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 5g |
$150 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1338897-10g |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 10g |
$255 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1338897-25g |
1,3-Dibromonaphthalene |
52358-73-3 | 98% | 25g |
$520 | 2023-09-04 |
1,3-dibromoNaphthalene Suppliers
1,3-dibromoNaphthalene Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1,3-dibromoNaphthalene
1,3-DibromoNaphthalene (CAS No. 52358-73-3): An Overview of Its Properties, Applications, and Recent Research
1,3-DibromoNaphthalene (CAS No. 52358-73-3) is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH). This compound has gained significant attention in various scientific and industrial applications due to its unique chemical properties and potential uses in material science, organic synthesis, and pharmaceutical research. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, and recent advancements in the study of 1,3-dibromoNaphthalene.
Chemical Structure and Properties
1,3-DibromoNaphthalene is characterized by its molecular formula C10H6Br2. The compound features two bromine atoms attached to the naphthalene ring at the 1 and 3 positions. This specific substitution pattern imparts unique electronic and steric properties to the molecule. The presence of bromine atoms increases the molecular weight and polarity of the compound, making it more reactive in certain chemical reactions compared to unsubstituted naphthalene.
The physical properties of 1,3-dibromoNaphthalene include a high melting point (approximately 160°C) and a boiling point around 300°C. It is generally insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics make it suitable for various synthetic processes and material applications.
Synthesis Methods
The synthesis of 1,3-dibromoNaphthalene can be achieved through several methods, each with its own advantages and limitations. One common approach involves the bromination of naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction conditions can be optimized to selectively introduce bromine atoms at the desired positions on the naphthalene ring.
An alternative method involves the use of electrophilic aromatic substitution reactions. In this process, naphthalene is treated with a brominating agent under controlled conditions to achieve selective bromination at the 1 and 3 positions. The choice of solvent and reaction temperature plays a crucial role in controlling the regioselectivity of the reaction.
Applications in Material Science
1,3-DibromoNaphthalene has found applications in material science due to its ability to serve as a building block for more complex molecules. Its unique electronic properties make it useful in the synthesis of conductive polymers and organic semiconductors. Recent studies have explored the use of 1,3-dibromoNaphthalene-derived materials in organic photovoltaic devices (OPVs) and field-effect transistors (FETs).
In OPVs, compounds derived from 1,3-dibromoNaphthalene have shown promise as electron acceptors due to their strong electron-withdrawing nature. This property enhances the efficiency of charge separation at the donor-acceptor interface, leading to improved device performance. Similarly, in FETs, these materials exhibit high charge carrier mobility and excellent stability under operational conditions.
Pharmaceutical Research
The pharmaceutical industry has also shown interest in 1,3-dibromoNaphthalene-based compounds due to their potential therapeutic applications. Research has focused on exploring the biological activities of these compounds as potential leads for drug development. For instance, studies have investigated the anticancer properties of certain derivatives of 1,3-dibromoNaphthalene, revealing their ability to inhibit tumor growth by targeting specific signaling pathways.
In addition to anticancer research, there is growing interest in using 1,3-dibromoNaphthalene-derived molecules as scaffolds for developing new antibiotics. The unique structural features of these compounds make them suitable for modifying existing antibiotics or designing novel antimicrobial agents with improved efficacy against multidrug-resistant bacteria.
Recent Research Advances strong> p > < p >Recent advancements in computational chemistry have significantly enhanced our understanding of the electronic structure and reactivity of1 , 3 - dibromoNaphthalene strong>. Density functional theory (DFT) calculations have provided insights into the molecular orbitals and electronic density distribution of this compound . These computational studies have helped predict reactivity patterns and guide experimental efforts in synthesizing new derivatives with tailored properties . p > < p >Experimental research has also made strides in exploring novel applications of1 , 3 - dibromoNaphthalene strong>. For example , a recent study published inJournal of Materials Chemistry C em >demonstrated the use of1 , 3 - dibromoNaphthalene strong>-based polymers as efficient hole transport materials (HTMs) in perovskite solar cells . The results showed that these materials significantly improved device performance by enhancing charge transport efficiency . p > < p >In another notable study , researchers fromNature Communications em >reported on the development of1 , 3 - dibromoNaphthalene strong>-derived small molecules as potent inhibitors of protein-protein interactions (PPIs) . These inhibitors showed high selectivity and efficacy against specific PPI targets , opening new avenues for therapeutic intervention in diseases such as cancer and neurodegenerative disorders . p > < p >< strong >Conclusion strong > p > < p >< strong >1 , 3 - dibromoNaphthalene strong>(CAS No . 52358 - 73 - 3) is a versatile compound with a wide range of applications in material science , organic synthesis , and pharmaceutical research . Its unique chemical structure endows it with valuable properties that make it an attractive candidate for developing advanced materials and therapeutic agents . Ongoing research continues to uncover new possibilities for this compound , further expanding its potential impact across multiple scientific disciplines . p > article > response >
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